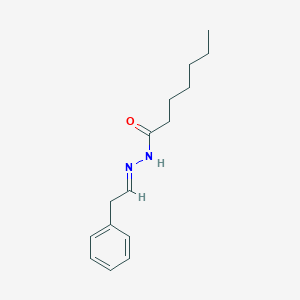

N'-(2-phenylethylidene)heptanohydrazide

Description

N'-(2-Phenylethylidene)heptanohydrazide is a hydrazide derivative characterized by a heptanoyl chain linked to a phenylethylidene hydrazine moiety. Its general structure comprises a seven-carbon aliphatic chain (heptanoyl) connected via a hydrazide bond to an aromatic phenylethylidene group.

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35g/mol |

IUPAC Name |

N-[(E)-2-phenylethylideneamino]heptanamide |

InChI |

InChI=1S/C15H22N2O/c1-2-3-4-8-11-15(18)17-16-13-12-14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H,17,18)/b16-13+ |

InChI Key |

RLDWKXDIBOORNR-DTQAZKPQSA-N |

SMILES |

CCCCCCC(=O)NN=CCC1=CC=CC=C1 |

Isomeric SMILES |

CCCCCCC(=O)N/N=C/CC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCC(=O)NN=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in the Acyl Group

The acyl group (R-CO-) in hydrazide derivatives significantly influences their physicochemical and biological properties. Below is a comparison with structurally related compounds:

Key Observations :

- Compounds with hydroxylated aromatic systems (e.g., salicylic acid derivatives) exhibit hydrogen bonding and metal-chelation capabilities, which are absent in the aliphatic heptanoyl variant .

Enzyme Inhibition

- GABA-AT Inhibition: PEH derivatives like N-[(1E)-2-phenylethylidene]pyridin-2-amine (S4) show potent GABA-AT inhibition due to interactions with Lys 327. The rigid pyridyl group in S4 facilitates precise binding, whereas the flexible heptanoyl chain in the target compound may prioritize hydrophobic interactions .

- Antitumor Activity: N′-[1-(2-Hydroxyphenyl)ethylidene]isonicotinohydrazide demonstrates activity against K562 and Jurkat cell lines. The isonicotinoyl group’s planar structure enables π-π stacking with cellular targets, a feature less prominent in aliphatic hydrazides .

Neuroprotective and Chelation Properties

- Hydrazides with heterocyclic substituents (e.g., pyridazinoles, pyrazoles) exhibit neuroprotective effects via radical scavenging. The heptanoyl derivative’s lack of aromaticity may limit such activity but could improve blood-brain barrier penetration .

Physicochemical Properties

Spectral Notes:

- The heptanoyl C=O stretch (~1638 cm⁻¹) appears at lower wavenumbers compared to aromatic hydrazides (~1660–1680 cm⁻¹), reflecting reduced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.